1,2,3-Hexanetriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

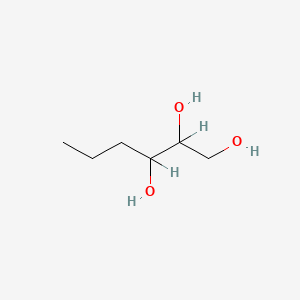

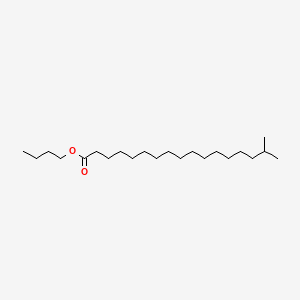

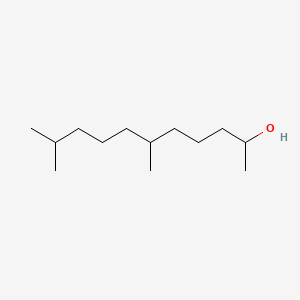

1,2,3-Hexanetriol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Motion Studies : Hexanetriol exhibits unique molecular motion properties, as demonstrated in a study that utilized photon correlation spectroscopy and other techniques. The research explored molecular motions following longitudinal stress and reorientation, highlighting the importance of hydrogen bonds in these processes (Dorfmüller et al., 1979).

Polymer Precursor Potential : Hexanetriol is a significant polymer precursor. For instance, one study focused on converting 1,2,6-hexanetriol to 1,6-hexanediol, an important polyester industry component. This conversion was achieved through catalytic hydrodeoxygenation, showcasing hexanetriol's potential in sustainable polymer production (Buntara et al., 2012).

Catalysis Research : Research into the catalytic conversion of biomass-derived compounds to hexanetriol has been significant. One study demonstrated the effective hydrogenolysis of THF–dimethanol to 1,2,6-hexanetriol, revealing insights into sustainable chemical synthesis (Buntara et al., 2013).

Dielectric Relaxation Studies : Hexanetriol's dielectric properties have been extensively studied. For example, research on its complex permittivity at various frequencies and pressures provided insights into its broadening dielectric loss peak, contributing to our understanding of molecular dynamics in such compounds (Forsman, 1988).

Heat Capacity and Micellar Structures : Studies have explored the heat capacity and formation of micelle-like structures in solutions of hexanetriol and similar compounds. This research contributes to our understanding of micellar behavior and the critical micellar concentration in such systems (Hajji, 2003).

Mechanism of Action

1,2,3-Hexanetriol, also known as hexane-1,2,3-triol, is a chemical compound with the molecular formula C6H14O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that polyols like this compound can interact with proteins and other biomolecules, potentially influencing their structure and function .

Mode of Action

This compound may interact with its targets through hydrogen bonding, similar to other polyols . These interactions can stabilize the structure of proteins and other biomolecules, particularly under conditions of stress such as desiccation .

Biochemical Pathways

It’s known that polyols can influence protein structure and function, potentially affecting multiple biochemical pathways .

Result of Action

This compound may protect proteins and other biomolecules from damage under stress conditions, such as desiccation . This could have various effects at the molecular and cellular level, depending on the specific proteins and pathways involved.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, its ability to protect proteins from desiccation could be particularly important in dry environments . Additionally, factors such as temperature and pH could potentially influence its interactions with proteins and other targets.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 1,2,3-Hexanetriol can be achieved through a multi-step process involving the conversion of a suitable starting material into the desired product. The key steps in the synthesis pathway include the protection of functional groups, reduction of carbonyl groups, and selective oxidation of primary alcohols.", "Starting Materials": [ "1,2,3-Hexanetriol can be synthesized from 1,2,3-hexanetriol triformate", "1,2,3-Hexanetriol triformate can be synthesized from 1,2,3-hexanetriol and formic acid" ], "Reaction": [ "Step 1: Protection of primary alcohol groups using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride", "Step 2: Reduction of carbonyl groups using a reducing agent such as sodium borohydride", "Step 3: Deprotection of the TBDMS group using an acid catalyst such as trifluoroacetic acid", "Step 4: Selective oxidation of primary alcohol groups using a mild oxidizing agent such as pyridinium chlorochromate (PCC)", "Step 5: Deprotection of the remaining TBDMS group using trifluoroacetic acid", "Step 6: Purification of the product using column chromatography or recrystallization" ] } | |

CAS No. |

90325-47-6 |

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(2R,3S)-hexane-1,2,3-triol |

InChI |

InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

XYXCXCJKZRDVPU-NTSWFWBYSA-N |

Isomeric SMILES |

CCC[C@@H]([C@@H](CO)O)O |

SMILES |

CCCC(C(CO)O)O |

Canonical SMILES |

CCCC(C(CO)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate](/img/structure/B1622187.png)

![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)